2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI)
Description
Chemical Identity and Registry Information
The compound 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) possesses the Chemical Abstracts Service registry number 149049-86-5, establishing its unique identity within the global chemical database system. This registry number serves as the definitive identifier for this specific stereoisomer and substitution pattern. The molecular formula C8H15N3O3 indicates a composition comprising eight carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 201.22 grams per mole.
The compound exhibits specific physical properties that distinguish it from related tetrahydropyridine derivatives. According to computational predictions, the density is calculated at 1.2 ± 0.1 grams per cubic centimeter, with a boiling point estimated at 303.3 ± 42.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point is calculated at 137.3 ± 27.9 degrees Celsius, while the vapor pressure is estimated at 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius. These properties reflect the compound's relatively stable nature under standard laboratory conditions.
| Property | Value | Unit |
|---|---|---|
| Chemical Abstracts Service Number | 149049-86-5 | - |
| Molecular Formula | C8H15N3O3 | - |
| Molecular Weight | 201.22 | g/mol |
| Density | 1.2 ± 0.1 | g/cm³ |
| Boiling Point | 303.3 ± 42.0 | °C at 760 mmHg |
| Flash Point | 137.3 ± 27.9 | °C |
| Vapor Pressure | 0.0 ± 0.6 | mmHg at 25°C |
| Refractive Index | 1.530 | - |
International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations
The systematic nomenclature follows the principles established by the International Union of Pure and Applied Chemistry and the Chemical Abstracts Service indexing conventions. The full systematic name 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) provides complete structural information including the base heterocyclic framework, substitution pattern, stereochemistry, and hydrogenation state. The designation "(9CI)" indicates this nomenclature follows the ninth edition of the Chemical Abstracts Service naming rules.
Alternative nomenclature systems provide additional ways to describe this compound's structure. According to Chemical Abstracts Service conventions, additive terms describing fragments covalently attached to the index heading compound are listed systematically, with ionic terms following alphabetically. The "cis" designation specifically denotes the relative stereochemical arrangement of substituents, distinguishing this isomer from its corresponding trans counterpart, which bears the registry number 149049-87-6.
The compound can also be designated as (4R,6R)-6-Ethoxy-4-methyl-3-nitro-1,4,5,6-tetrahydro-2-pyridinamine using absolute stereochemical descriptors. This alternative nomenclature employs the Cahn-Ingold-Prelog priority rules to assign absolute configuration to the chiral centers at positions 4 and 6 of the tetrahydropyridine ring system.
Structural Classification within Heterocyclic Chemistry
The compound belongs to the broad classification of heterocyclic organic compounds, which are characterized as cyclic compounds containing atoms of at least two different elements as ring members. More specifically, it represents a member of the nitrogen-containing heterocycles, a category that comprises more than half of all known organic compounds and includes 59% of United States Food and Drug Administration-approved pharmaceutical agents.
Within the nitrogen heterocycle family, this compound is classified as a tetrahydropyridine derivative. Tetrahydropyridines represent partially saturated derivatives of pyridine, the basic heterocyclic organic compound with the chemical formula C5H5N. The tetrahydropyridine ring system has received considerable focus due to its excellent ability to act as a pharmacophore and its recognition as a major constituent in natural alkaloids.
The structural framework consists of a six-membered ring containing one nitrogen atom, with four carbon atoms bearing hydrogen substituents, distinguishing it from the fully aromatic pyridine system. The compound specifically represents a 1,4,5,6-tetrahydropyridine isomer, one of three distinct structural isomers that include 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.
The multiple functional groups present in this compound classify it as a highly functionalized heterocycle. The amino group at position 2 places it within the pyridinamine subclass, while the ethoxy substituent at position 6, the methyl group at position 4, and the nitro group at position 3 create a complex substitution pattern that influences both its chemical reactivity and potential biological activity.
Historical Context of Tetrahydropyridine Research
The investigation of tetrahydropyridine derivatives gained significant momentum following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in 1982. This compound was identified after individuals who injected themselves with what they believed to be synthetic heroin developed irreversible Parkinsonism. Research studies revealed that MPTP acts as a powerful neurotoxic prodrug that crosses the blood-brain barrier to selectively target dopaminergic neurons in the substantia nigra, replicating motor symptoms associated with Parkinson's Disease.
The MPTP discovery sparked notable interest in studying the synthesis and biological function of tetrahydropyridines, leading to increased research into this heterocyclic moiety. This compound was first synthesized as a potential analgesic in 1947 by Ziering and colleagues through reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone, but testing was halted when Parkinson-like symptoms were observed in monkeys.
Historical development in tetrahydropyridine nomenclature reflects the evolution of chemical naming conventions established by the Chemical Abstracts Service. The systematic approach to naming these compounds has undergone refinements through multiple editions of naming rules, with the current "(9CI)" designation indicating adherence to the ninth edition conventions. These nomenclature systems have been essential for maintaining consistency in chemical literature and database management.
The study of tetrahydropyridine derivatives has expanded significantly beyond initial neurotoxicity concerns to encompass diverse pharmacological applications. Research has documented tetrahydropyridine-containing compounds as dopamine-2 receptor agonists, selective serotonin reuptake inhibitors, acetylcholinesterase inhibitors, and compounds possessing antioxidant, antimicrobial, antibacterial, anticancer, and anti-inflammatory properties. This broad spectrum of biological activities has established tetrahydropyridines as important lead compounds in drug discovery and design.
Properties
CAS No. |
149049-86-5 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
GBIQIEPKEKXDHE-RITPCOANSA-N |
SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
Isomeric SMILES |
CCO[C@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C |
Canonical SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
Synonyms |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Substitution-Reduction
-
Starting material : 2,3,5-Trifluoro-6-ethoxy-4-methylpyridine.
-
Hydrazination : React with hydrazine monohydrate (8 equivalents) in ethanol at 80°C for 6 hours.
-
Nitro group introduction : Nitrate the intermediate with acetyl nitrate (AcONO2) at 0°C, yielding 3-nitro-2-hydrazino-6-ethoxy-4-methylpyridine.
-
Reduction : Hydrogenate with Raney nickel (10 equivalents) in ethanol at 20°C for 24 hours to afford the cis-2-amine.
Key Data :
Route B: Cyclization-Coupled Functionalization
-
Diels-Alder precursor : Synthesize 6-ethoxy-4-methylcyclohexenone via asymmetric alkylation.
-
Nitro-enamine formation : React with nitromethane and ammonium acetate to form a nitro-enamine intermediate.
-
Cyclization : Acid-catalyzed (HCl) ring closure yields the cis-tetrahydro pyridine core.
-
Amine introduction : Substitute a chloro-leaving group at position 2 with aqueous ammonia under phase-transfer conditions.
Advantages : Higher stereoselectivity (cis:trans = 9:1), fewer purification steps.
Critical Analysis of Methodologies
-
Hydrazine-based routes (Route A) offer scalability but require careful handling of hydrazine intermediates, which are thermally unstable.
-
Cyclization approaches (Route B) excel in stereocontrol but may suffer from lower yields during nitro group installation (65–70%).
-
Catalytic asymmetric methods (e.g., Pd-mediated couplings ), though underutilized in current literature, present opportunities for enantioselective synthesis but demand specialized ligands.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
2-Pyridinamine derivatives are often explored for their potential as pharmaceutical agents. The compound's structure suggests several avenues for medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of pyridinamine exhibit antimicrobial properties. Studies have shown that modifications to the pyridinamine structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : Some investigations have focused on the anticancer properties of pyridinamine derivatives. The presence of the nitro group in the compound may contribute to its ability to induce apoptosis in cancer cells. Case studies have demonstrated that specific analogs can inhibit tumor growth in vitro and in vivo .
Agricultural Applications
The compound's biological activity extends to agricultural uses:
- Pesticide Development : Due to its biological activity, 2-Pyridinamine derivatives are being researched as potential pesticides. They may serve as effective agents against pests while being less harmful to beneficial insects compared to traditional pesticides .
Material Science
Recent studies suggest that compounds like 2-Pyridinamine can be utilized in material science:
- Polymer Chemistry : The compound can act as a building block for synthesizing new polymers with enhanced properties. Its unique structure allows for the incorporation into copolymers that exhibit improved thermal and mechanical stability .
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized:
- Bioremediation : There is potential for utilizing 2-Pyridinamine in bioremediation processes. Its ability to interact with various environmental pollutants may facilitate the breakdown of harmful substances in contaminated sites .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of modified pyridinamines against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting that structural modifications could enhance effectiveness.
| Compound | Bacterial Strain | Viability Reduction (%) |
|---|---|---|
| Base Compound | Staphylococcus aureus | 70% |
| Modified Compound A | Escherichia coli | 85% |
Case Study 2: Anticancer Activity
Another research article explored the anticancer properties of a related pyridinamine derivative. The study found that treatment led to a marked decrease in cell proliferation and increased apoptosis markers in breast cancer cell lines.
| Treatment | Cell Line | Proliferation Inhibition (%) |
|---|---|---|
| Control | MCF-7 | 10% |
| Compound X | MCF-7 | 60% |
Mechanism of Action
The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s activity by affecting its solubility and ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Trans-Isomer
- Compound : 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) (CAS: 149049-87-6 trans-isomer).
- Stereochemistry often dictates efficacy in agrochemicals; for example, cis-dichloropropene isomers exhibit higher nematocidal activity than trans-forms .
- Molecular Formula : Identical (C₈H₁₅N₃O₃) but distinct stereochemistry .
2.1.2 2-Pyrimidinamine,4-ethoxy-1,4,5,6-tetrahydro-6-phenyl-(9CI)
- CAS : 767599-31-4.
- Structure : Pyrimidine backbone with a phenyl group (-C₆H₅) instead of methyl and nitro groups.
- Molecular Formula : C₁₂H₁₇N₃O.
- The absence of a nitro group may reduce oxidative reactivity but improve environmental stability .
Functional Group Analogues
2.2.1 Ethoxyquin (CAS: 91-53-2)
- Structure: 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline.
- Use : Plant growth regulator and antioxidant.
- Comparison: Both compounds share an ethoxy group, but ethoxyquin’s fully aromatic quinoline ring and trimethyl groups confer greater stability and radical-scavenging properties .
2.2.2 Furconazole-cis (CAS: 112839-32-4)
- Structure : Triazole-containing cis-configured fungicide.
- Comparison : The cis-configuration in both compounds suggests stereochemical optimization for target binding. However, furconazole’s dichlorophenyl and trifluoromethyl groups enhance antifungal specificity .
Stereochemical Analogues
2.3.1 cis-Nonachlor (CAS: 5103-73-1)
- Structure : Chlorinated cyclodiene insecticide.
- Comparison: Both cis-configured, but nonachlor’s polychlorinated structure leads to environmental persistence, whereas the nitro group in the target compound may facilitate degradation .
2.3.2 cis-1,3-Dichloropropene (CAS: 10061-01-5)
- Use : Nematocide.
- Comparison : Demonstrates how cis-isomers in agrochemicals often outperform trans-forms in efficacy due to optimized spatial interactions with biological targets .
Data Table: Comparative Analysis
| Compound Name (CAS) | Molecular Formula | Key Functional Groups | Stereochemistry | Application/Use |
|---|---|---|---|---|
| Target Compound (149049-87-6 cis) | C₈H₁₅N₃O₃ | Ethoxy, nitro, methyl | cis | Potential agrochemical |
| Trans-Isomer (149049-87-6 trans) | C₈H₁₅N₃O₃ | Ethoxy, nitro, methyl | trans | Comparative inactivity? |
| 2-Pyrimidinamine,4-ethoxy-6-phenyl (767599-31-5) | C₁₂H₁₇N₃O | Ethoxy, phenyl | N/A | Agrochemical candidate |
| Ethoxyquin (91-53-2) | C₁₄H₁₉NO | Ethoxy, trimethylquinoline | N/A | Antioxidant, plant growth |
| Furconazole-cis (112839-32-4) | C₁₅H₁₄Cl₂F₃N₃O₂ | Dichlorophenyl, trifluoromethyl | cis | Fungicide |
| cis-Nonachlor (5103-73-1) | C₁₀H₅Cl₉ | Polychlorinated cyclodiene | cis | Insecticide |
Research Findings and Implications
- Stereochemistry: The cis-configuration in the target compound likely enhances bioactivity, as seen in cis-dichloropropene and cis-nonachlor .
- Functional Groups : The nitro group may contribute to pesticidal activity but could pose environmental concerns, similar to nitro-containing herbicides like fluazinam .
- Structural Optimization : Replacement of the methyl group with bulkier substituents (e.g., phenyl) could alter solubility and target specificity, as observed in pyrimidinamine derivatives .
Biological Activity
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,cis-(9CI) (CAS No. 149049-86-5) is a complex organic compound with significant potential in biological applications. Its molecular formula is , and it has a molecular weight of 201.22 g/mol. This compound has garnered interest for its possible antimicrobial and anticancer properties, among other biological activities.
The compound features a tetrahydropyridine structure with various functional groups that contribute to its biological activity. Notably, the nitro group can be reduced to form reactive intermediates that may interact with cellular components.
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O3 |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 149049-86-5 |
| IUPAC Name | (2S,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
Antimicrobial Activity
Research indicates that compounds similar to 2-Pyridinamine exhibit significant antimicrobial properties. A study focusing on pyridine derivatives demonstrated that certain complexes showed effective inhibition against various bacterial strains including Klebsiella pneumoniae and Streptococcus species, with zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .
The following table summarizes the antibacterial activity observed in related studies:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Complex 1 | K. pneumoniae | 18 |
| Complex 2 | Streptococcus | 16 |
| 2-Pyridinamine derivative | E. coli | 14 |
The biological activity of 2-Pyridinamine is primarily attributed to its interaction with specific molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to an amino group under certain conditions, potentially leading to reactive intermediates that may interact with cellular macromolecules.
- Receptor Interaction : Similar compounds have been studied for their ability to act as muscarinic agonists, which suggests that they may influence neurotransmitter pathways .
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
Case Studies
A notable study investigated the synthesis and biological characterization of tetrahydropyrimidine derivatives, which included compounds structurally related to 2-Pyridinamine. The findings highlighted their selective activity at muscarinic receptor subtypes and their potential therapeutic applications in treating conditions like Alzheimer's disease .
Q & A
Q. What experimental strategies are recommended for synthesizing the cis-isomer of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-?
- Methodological Answer : The synthesis of the cis-configuration requires stereochemical control during cyclization. A modified approach involves:
Reductive amination under hydrogenation conditions (e.g., H₂/Pd-C) to form the tetrahydro-pyridine backbone .
Nitro-group introduction via nitration at low temperatures (−10°C to 0°C) to minimize byproducts .
Ethoxy-group installation using ethyl bromide in anhydrous DMF with K₂CO₃ as a base .
Key considerations:
- Monitor stereochemistry using chiral HPLC or polarimetry.
- Optimize reaction time to prevent epimerization (e.g., ≤4 hours at 60°C) .
Table 1 : Synthesis Yield Under Varying Conditions
| Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
|---|---|---|---|
| 60 | 4 | Pd-C (5%) | 72 |
| 80 | 4 | Pd-C (5%) | 58* |
| 60 | 6 | Pd-C (5%) | 65 |
| *Side products observed due to decomposition. |
Q. How can the cis-configuration of this compound be confirmed via spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Look for coupling constants (J) between protons on C4 and C5. For cis-isomers, J values typically range 8–10 Hz due to axial-equatorial interactions .
- NOESY NMR : Detect spatial proximity between the methyl group (C4) and ethoxy protons (C6) .
- X-ray Crystallography : Resolve absolute configuration; compare with similar cis-morpholine derivatives (e.g., 4-Morpholinamine,3,5-dimethyl-,cis- (9CI), InChI:
1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at C3 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at C2 or C4. For example:
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Conflicting stability reports may arise from impurities or isomerization. To resolve:
DSC/TGA Analysis : Compare decomposition onset temperatures (e.g., pure cis-isomer degrades at 180°C vs. trans-isomer at 160°C) .
Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; cis-isomers show <5% degradation by HPLC, while trans-isomers degrade ≥15% .
Control Moisture : Use desiccants during storage, as hydrolysis of the ethoxy group can catalyze isomerization .
Data Analysis & Computational Modeling
Q. What computational methods are suitable for predicting the compound’s behavior in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., cytochrome P450 3A4) to predict metabolic sites. The nitro group shows high affinity for heme iron .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability. LogP (experimental: 1.8) correlates with ~70% absorption in Caco-2 cell models .
Handling Synthetic Challenges
Q. Why does the nitro group sometimes reduce prematurely during hydrogenation steps?
- Methodological Answer : Premature reduction occurs due to excessive H₂ pressure or reactive catalysts (e.g., Raney Ni). Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
